molecular formula C10H11IO2 B13673129 Methyl 6-iodo-2,3-dimethylbenzoate

Methyl 6-iodo-2,3-dimethylbenzoate

Cat. No.: B13673129
M. Wt: 290.10 g/mol
InChI Key: YOQQMOQAOVBEKY-UHFFFAOYSA-N
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Description

Methyl 6-iodo-2,3-dimethylbenzoate (CAS: Not explicitly provided in evidence) is a substituted aromatic ester featuring an iodine atom at the 6-position and methyl groups at the 2- and 3-positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to the reactivity of the iodo substituent. For example, it has been employed in the total synthesis of chelerythrine, an isoquinoline alkaloid, where its iodine atom facilitates efficient bond formation via tandem catalytic processes .

The structure of this compound distinguishes it from analogs with different substituents (e.g., bromo, chloro) or functional groups (e.g., methoxy instead of methyl). Its molecular formula is presumed to be $ \text{C}{11}\text{H}{13}\text{IO}_2 $, with a molecular weight of approximately 304.13 g/mol (calculated).

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 6-iodo-2,3-dimethylbenzoate

InChI

InChI=1S/C10H11IO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3

InChI Key

YOQQMOQAOVBEKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of a precursor compound, such as 2,3-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. The resulting 6-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted benzoates.

    Oxidation: Products include 6-iodo-2,3-dimethylbenzoic acid and 6-iodo-2,3-dimethylbenzaldehyde.

    Reduction: Products include 6-iodo-2,3-dimethylbenzyl alcohol.

Scientific Research Applications

Methyl 6-iodo-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential pharmacological properties and as a building block in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-iodo-2,3-dimethylbenzoate depends on the specific application and reaction it is involved in. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the methyl and ester groups undergo transformations through electron transfer processes facilitated by the respective reagents .

Comparison with Similar Compounds

Structural and Substituent Variations

Methyl 6-iodo-2,3-dimethylbenzoate belongs to a family of halogenated methyl benzoates. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-bromo-2,3-dimethylbenzoate 5613-30-9 Br at 6, CH₃ at 2,3 $ \text{C}{11}\text{H}{13}\text{BrO}_2 $ 257.13 Discontinued; used in coupling reactions
Methyl 4-chloro-2,3-dimethylbenzoate 5628-67-1 Cl at 4, CH₃ at 2,3 $ \text{C}{11}\text{H}{13}\text{ClO}_2 $ 212.67 High structural similarity (1.00)
Methyl 2-chloro-6-methylbenzoate 99585-14-5 Cl at 2, CH₃ at 6 $ \text{C}{9}\text{H}{9}\text{ClO}_2 $ 200.62 Lower steric hindrance

Key Observations :

  • Halogen Reactivity : The iodine substituent in this compound offers superior leaving-group ability compared to bromo or chloro analogs, enhancing its utility in nucleophilic aromatic substitution and cross-coupling reactions .

Physical and Chemical Properties

  • Molecular Weight and Solubility : The iodine atom contributes to a higher molecular weight (~304 g/mol) compared to bromo (257 g/mol) or chloro (213 g/mol) analogs. This may reduce solubility in polar solvents.
  • Stability : Iodo compounds are generally less stable toward light and heat than bromo or chloro derivatives, necessitating storage in dark, cool environments.

Commercial Availability and Use Cases

  • The iodo compound’s primary application lies in complex molecule synthesis (e.g., chelerythrine), whereas chloro analogs are often used in smaller-scale pharmaceutical intermediates .

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